6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one
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Description
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23ClN4O3 and its molecular weight is 438.91. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
Research into the structural and electronic properties of compounds related to "6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one" has provided insights into their crystal structures and molecular interactions. For instance, studies on the crystal structures of anticonvulsant compounds have revealed the influence of substitutions on the inclination of the phenyl ring and the delocalization of nitrogen lone pairs towards the middle heterocycle, which could affect the pharmacological properties of these compounds (Georges et al., 1989).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of new derivatives, including the triazole and pyridazine hybrids, have shown promising antimicrobial and antifungal activities. The synthesis of novel compounds from reactions involving various amines and the evaluation of their antimicrobial properties against different microorganisms highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Potential in Treating Diabetes
Research has also focused on the synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation as potential anti-diabetic drugs. These compounds have been tested for their dipeptidyl peptidase-4 (DPP-4) inhibition capabilities and insulinotropic activities, indicating their potential use in the management of diabetes (Bindu et al., 2019).
Anticonvulsant and Analgesic Potential
The compound and its related derivatives have been explored for their anticonvulsant and analgesic activities. The synthesis of derivatives and the evaluation of their effects in various pharmacological tests suggest the potential of these compounds in developing new treatments for convulsions and pain management (Aytemir et al., 2004).
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-16-6-8-18(9-7-16)28-21(29)15-20(31-2)22(25-28)23(30)27-12-10-26(11-13-27)19-5-3-4-17(24)14-19/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQNASBYPBEMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.